1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone
Description
This compound features a 2,2,6,6-tetramethylpiperidine core substituted at the 4-position with an oxyimino group linked to a 4-methoxyphenylsulfonyl moiety. The steric hindrance from the tetramethyl groups on the piperidine ring improves thermal and chemical stability, making it suitable for applications in catalysis, medicinal chemistry, or polymer stabilization .
Properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-13(21)20-17(2,3)11-14(12-18(20,4)5)19-25-26(22,23)16-9-7-15(24-6)8-10-16/h7-10H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFLCJROSPTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)CC1(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone is a complex organic molecule with potential biological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a piperidine core substituted with a methoxyphenylsulfonyl group and an imino linkage, which may contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
1. Antibacterial Activity
Research indicates that compounds with similar sulfonyl groups exhibit varying degrees of antibacterial activity. For instance, derivatives of sulfonamide compounds have shown effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis . While specific data on the target compound is limited, its structural similarities suggest potential antibacterial properties.
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have demonstrated strong inhibitory action against urease and acetylcholinesterase, with some showing IC50 values in the low micromolar range . The presence of the sulfonyl group is often associated with enhanced enzyme binding affinity.
3. Anticancer Potential
Research on structurally similar compounds has indicated promising anticancer activity. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their biological activities. Some demonstrated significant inhibition of cancer cell lines and were effective against specific bacterial strains .
- Enzyme Inhibition Studies : In a comparative study, several sulfonamide derivatives were tested for their ability to inhibit urease. Compounds with similar functional groups exhibited IC50 values ranging from 0.63 to 2.14 µM .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Modified Sulfonyl/Oxyimino Groups
2.2 Piperidine/Piperazine-Based Ethanone Derivatives
2.3 Hindered Piperidine Derivatives with Alternative Functional Groups
Key Research Findings
- Steric Effects : The 2,2,6,6-tetramethylpiperidine core in the target compound significantly enhances stability compared to unhindered analogues (e.g., CAS 477847-24-8) .
- Sulfonate vs. Ester Groups: The sulfonyloxyimino group improves resistance to hydrolysis versus benzoyloxy derivatives, making the target compound more suitable for aqueous environments .
- Biological Potential: Piperazine-based ethanones (e.g., 7e, 7f) show promise in medicinal chemistry due to solubility and electron-withdrawing substituents, whereas the target compound’s steric bulk may limit bioavailability but enhance polymer compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
